8-Hydroxytetradecanoic Acid-d11

Catalog No.
S1814730
CAS No.
M.F
C₁₄H₁₇D₁₁O₃
M. Wt
255.44
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxytetradecanoic Acid-d11

Product Name

8-Hydroxytetradecanoic Acid-d11

Molecular Formula

C₁₄H₁₇D₁₁O₃

Molecular Weight

255.44

Synonyms

8-Hydroxymyristic Acid-d11

8-Hydroxytetradecanoic Acid-d11 is a deuterated derivative of 8-hydroxytetradecanoic acid, a fatty acid characterized by the presence of a hydroxyl group at the eighth carbon of the tetradecanoic acid chain. The molecular formula for 8-hydroxytetradecanoic acid-d11 is C14H17D11O3C_{14}H_{17}D_{11}O_{3}, with a molecular weight of approximately 255.44 g/mol. This compound is notable for its use in proteomics research, where it serves as a biochemical marker or internal standard due to its unique isotopic labeling, which allows for enhanced detection and quantification in mass spectrometry applications .

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are important in the synthesis of biodiesel and various pharmaceuticals.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes, influencing its reactivity and biological activity.
  • Reduction: The compound can also be reduced to yield different hydrocarbon derivatives, which may have distinct properties.

The presence of deuterium atoms makes these reactions particularly useful in tracing studies and kinetic analyses in metabolic pathways.

The synthesis of 8-hydroxytetradecanoic Acid-d11 can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from tetradecanoic acid (myristic acid), hydroxylation can be performed using reagents such as borane or lithium aluminum hydride followed by deuteration using deuterated solvents or reagents.
    • Specific conditions must be optimized to ensure the incorporation of deuterium at designated positions while maintaining the integrity of the fatty acid chain.
  • Biological Synthesis:
    • Microbial fermentation processes can also be employed to produce hydroxylated fatty acids. Certain strains of bacteria are capable of modifying fatty acids through enzymatic pathways that introduce hydroxyl groups.
  • Isotope Exchange:
    • Deuterium can be introduced into existing fatty acids through isotope exchange reactions, providing a straightforward method to obtain the deuterated form without extensive synthetic modifications.

8-Hydroxytetradecanoic Acid-d11 finds applications primarily in:

  • Proteomics Research: Its isotopic labeling allows for precise quantification in mass spectrometry, making it valuable for studying protein interactions and modifications.
  • Metabolic Studies: It serves as a tracer in metabolic studies to understand lipid metabolism and the role of fatty acids in various biological processes.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for developing new antimicrobial agents or anti-inflammatory drugs.

Interaction studies involving 8-hydroxytetradecanoic Acid-d11 typically focus on its role within biological systems. Research may include:

  • Binding Affinity Studies: Investigating how this compound interacts with specific proteins or enzymes involved in lipid metabolism.
  • Metabolic Pathway Analysis: Using mass spectrometry to trace the incorporation and effects of this compound within metabolic pathways.

These studies help elucidate the functional roles of hydroxylated fatty acids in health and disease.

Several compounds share structural similarities with 8-hydroxytetradecanoic Acid-d11, each possessing unique properties:

Compound NameMolecular FormulaKey Features
3-Hydroxytetradecanoic AcidC14H28O3C_{14}H_{28}O_{3}Hydroxyl group at position 3; involved in biosynthesis .
10-Hydroxytetradecanoic AcidC14H28O3C_{14}H_{28}O_{3}Hydroxyl group at position 10; exhibits different biological activities .
12-Hydroxystearic AcidC18H36O3C_{18}H_{36}O_{3}Hydroxylated fatty acid; used in cosmetics and lubricants.

The uniqueness of 8-hydroxytetradecanoic Acid-d11 lies in its specific position of hydroxylation (at carbon 8) and its isotopic labeling, which distinguishes it from other similar compounds. This specificity is crucial for its applications in research and industry, particularly where precise tracking and quantification are required.

The synthesis of 8-hydroxytetradecanoic acid-d11 represents a significant challenge in deuterated fatty acid chemistry, requiring precise control over both the hydroxylation position and isotopic incorporation [1]. The chemical identity of this compound is characterized by its molecular formula of C₁₄H₁₇D₁₁O₃ with a molecular weight of 255.44 daltons [1]. The deuteration pattern suggests strategic positioning of eleven deuterium atoms throughout the fatty acid chain while maintaining the critical 8-hydroxyl functional group [1].

Contemporary synthetic approaches to 8-hydroxytetradecanoic acid-d11 leverage established fatty acid biosynthesis pathways modified to incorporate deuterated precursors [1]. The most prevalent strategy involves the utilization of microbial systems, particularly Escherichia coli or yeast cultures, which are supplemented with deuterated substrates such as d₁₁-hexanoic acid [1]. These biological systems demonstrate remarkable efficiency in deuterium incorporation into lipid metabolites, as evidenced by studies using cyanobacterial cultures supplemented with d₁₁-C6 precursors [1].

The synthetic methodology typically begins with the preparation of appropriately deuterated starting materials [3]. For the synthesis of deuterated fatty acids, researchers have developed multi-step protocols that introduce deuterium at specific positions along the carbon chain [3]. A representative synthesis involves four key steps starting from 11-iodo-1-undecene, achieving an overall yield of 49% with deuterium introduced through reaction of an epoxy ester with deuterated organocuprate reagents [3].

Alternative synthetic routes employ controlled fermentation processes where deuterated substrates are incorporated into fatty acid biosynthetic pathways [4]. These methods utilize deuterated water as a tracer, allowing for the measurement of fatty acid synthesis through incorporation of deuterium from the deuterated water source [4]. The newly synthesized deuterium-labeled fatty acids can be separated from unlabeled counterparts using gas chromatography with glass capillary columns [4].

Deuteration Techniques and Protocols

Controlled Deuteration Methodologies

Deuteration of fatty acids requires sophisticated techniques that ensure precise isotopic incorporation while maintaining structural integrity [9]. The most effective approach involves controlled tetradeuteration protocols that target specific positions within the fatty acid chain [9]. These methods employ stepwise treatment procedures that allow for precisely controlled deuteration at alpha and beta positions relative to functional groups [9].

Modern deuteration protocols utilize multiple distinct approaches depending on the target molecule and desired deuteration pattern [11]. Hydrogen-deuterium exchange reactions represent the most common methodology, involving the replacement of hydrogen atoms with deuterium using deuterium oxide as a solvent [11]. This process is particularly effective for functional group-specific labeling where selective deuteration is required [11].

Direct deuterium gas addition during synthesis ensures uniform isotopic labeling throughout the molecule [11]. This approach is commonly employed for compounds requiring complete deuteration, though it requires careful control of reaction conditions to prevent over-deuteration or unwanted side reactions [11]. Catalytic isotope exchange using platinum group metals such as palladium or platinum facilitates deuterium replacement under controlled conditions [11].

Advanced deuteration techniques employ organocatalytic methods for site-selective deuteration [14]. These methods utilize deuterium oxide as an inexpensive deuterium source to construct deuterium-incorporated compounds [14]. The use of platinum group metals on carbon as catalysts enables multi-deuteration of compounds in mixed solvents of 2-propanol and deuterium oxide [14].

Isotopic Labeling Protocols

The incorporation of deuterium into fatty acid structures follows well-established protocols that have been refined through extensive research [12]. Ruthenium-based catalytic deuteration has emerged as a particularly effective method for producing deuterated highly unsaturated fatty acids [12]. This approach overcomes the limited scale of production associated with total organic synthesis methods while producing complex mixtures of deuterated isotopologues and isotopomers [12].

Specialized techniques for deuteration of polyunsaturated fatty acids have been developed using ruthenium complexes that target bis-allylic positions of cis-olefins [9]. These deuterated fatty acids demonstrate increased resistance to lipid peroxidation compared to their non-deuterated counterparts [9]. The presence of deuterium at these critical positions provides stabilization against hydrogen abstraction-mediated oxidation processes [12].

Exhaustive deuteration methods have been developed using deuterium oxide as the primary deuterium source [14]. These techniques employ various catalytic systems including triethylamine as an organic base or solid resins possessing tertiary amine moieties [14]. Terminal alkynes undergo smooth deuterium incorporation using these organic base catalysts, producing mono-deuterated alkynes that can be further reduced to tri-deuterated alkenes [14].

Flow chemistry techniques have revolutionized deuterium labeling by providing improved cost-effectiveness, regioselectivity, and yield compared to traditional batch methods [13]. These approaches utilize late-stage direct hydrogen isotopic exchange instead of isotopically enriched starting materials, offering significant advantages in atom economy and applicability to complex natural products [13].

Stereoselective Synthesis of (8S)-8-Hydroxy-tetradecanoic Acid-d11

Asymmetric Synthesis Approaches

The stereoselective synthesis of the (8S)-stereoisomer of 8-hydroxy-tetradecanoic acid-d11 requires sophisticated chiral induction strategies [15] [16]. The most effective approaches employ established asymmetric methodologies including Evans asymmetric alkylation, Sharpless asymmetric epoxidation, and subsequent Grignard reactions [15] [16]. These key steps form the foundation of stereochemical synthetic pathways that reliably produce the desired stereoisomer [15].

Contemporary methods for asymmetric synthesis of hydroxy fatty acids have expanded to include organocatalytic approaches for generating chiral terminal epoxides [19]. These epoxides serve as key intermediates that can undergo alkynylation or reaction with Grignard reagents to produce either unsaturated or saturated chiral secondary alcohols [19]. The subsequent conversion to hydroxy fatty acids maintains the stereochemical integrity established in the initial epoxide formation [19].

Advanced stereoselective protocols employ photobiocatalytic cascade reactions that transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols [21]. The first step involves stereoselective hydration of carbon-carbon double bonds using oleate hydratases from specific bacterial strains such as Lactobacillus reuteri or Stenotrophomonas maltophilia [21]. Alternative approaches utilize dihydroxylation mediated by diol synthases from fungal sources [21].

Biocatalytic approaches have demonstrated exceptional enantioselectivity in the synthesis of deuterated chiral compounds [38]. These methods combine hydrogen gas as a clean reductant with deuterium oxide as a source of deuterium atoms to generate and recycle deuterated nicotinamide cofactors [38]. The resulting asymmetric deuteration processes achieve near-perfect chemoselectivity, stereoselectivity, and isotopic selectivity under ambient conditions [38].

Chiral Auxiliary Strategies

The implementation of chiral auxiliaries in deuterated fatty acid synthesis represents a critical advancement in stereoselective methodology [39]. Recent developments have established photoredox catalytic asymmetric methods for simultaneous installation of alkyl or aryl side chains and introduction of deuterium into chiral auxiliaries [39]. These methods efficiently couple readily available boronic acids with chiral auxiliaries to deliver structurally diverse alpha-deuterated amino acid derivatives with high diastereoselectivity [39].

Enzymatic approaches utilizing nicotinamide cofactor-dependent reductases provide exceptional stereocontrol in deuterated compound synthesis [38]. The system employs hydrogen gas and deuterium oxide to generate deuterated cofactors that enable asymmetric reductive deuteration across diverse functional groups [38]. This methodology demonstrates broad applicability to carbonyl reduction, alkene reduction, and reductive amination reactions [38].

Chiral phase high-performance liquid chromatography has proven effective for separating enantiomeric hydroxy fatty acids [18]. The method employs aromatic chiral stationary phases with pi-donor and pi-acceptor groups that consistently separate S-configured hydroperoxy fatty acids before their R-stereoisomers [18]. This separation capability enables both analytical characterization and preparative isolation of stereoisomers [18].

The development of deuterium-enabled chiral switching represents a novel approach for obtaining chirally pure compounds from racemic mixtures [42]. This methodology stabilizes chiral centers that would otherwise undergo rapid stereoisomerization through strategic deuterium incorporation [42]. The technique has demonstrated particular utility with compounds containing hydrogen-bearing chiral centers that are prone to racemization [42].

Purification Methods and Quality Control

Chromatographic Separation Techniques

The purification of 8-hydroxytetradecanoic acid-d11 requires specialized chromatographic methods that can effectively separate deuterated compounds from their non-deuterated analogs [26]. Gas chromatography using glass capillary columns provides baseline separation between deuterated and non-deuterated fatty acid methyl esters [26]. The separation is achieved through differences in retention times that are proportional to deuterium content [26].

Liquid chromatography-high resolution mass spectrometry has emerged as the preferred method for comprehensive fatty acid analysis [32] [43]. The technique employs C8 reversed-phase chromatography using water-methanol gradients with tributylamine as an ion pairing agent [32] [43]. Electrospray ionization coupled to high-resolution mass spectrometry enables quantitation of molecular ion peaks for all labeled forms of fatty acids [32].

High-performance liquid chromatography methods specifically designed for hydroxy fatty acid analysis utilize silica gel columns for compounds with polar functional groups [28]. These methods prove particularly effective for oxygenated moieties such as hydroxyl groups, enabling separation of isomers differing in the position of hydroxy groups along the aliphatic chain [28]. Chiral chromatography using commercial chiral stationary phases provides resolution of enantiomeric fatty acids containing hydroxy functional groups [28].

Advanced purification protocols employ solid-phase extraction techniques for selective isolation of hydroxy fatty acids from complex mixtures [46]. Small Florisil columns enable rapid and quantitative separation of normal and hydroxy fatty acid methyl esters [46]. The procedure involves elution of normal fatty acids with hexane-diethyl ether mixtures followed by elution of hydroxy fatty acids with ethyl acetate [46].

Analytical Characterization Methods

The analytical characterization of 8-hydroxytetradecanoic acid-d11 requires multiple complementary techniques to confirm structure, purity, and isotopic composition [51] [52]. Electrospray ionization high-resolution mass spectrometry provides rapid characterization of isotopic purity based on analysis of hydrogen-deuterium isotopologue ions [51]. This method offers outstanding advantages including high sensitivity, very low sample consumption, and freedom from deuterated solvents [51].

Nuclear magnetic resonance spectroscopy serves as the primary method for confirming structural integrity and positions of labeled atoms [52]. The technique provides detailed insights into relative percent isotopic purity and enables verification of deuterium placement throughout the molecule [52]. High-field nuclear magnetic resonance at frequencies of 600 and 950 megahertz enables precise characterization of deuteration extent at individual allylic positions [53].

Mass spectrometry-based methods employ specific fragmentation patterns to identify and quantify deuterated fatty acids [35]. Pentafluorobenzyl bromide derivatization coupled with negative chemical ionization gas chromatography-mass spectrometry provides exceptional sensitivity for measuring trace amounts of fatty acids in complex samples [35]. The method achieves baseline separation between saturated and unsaturated fatty acids of different chain lengths [35].

Analytical ParameterMethodDetection LimitPrecision (RSD%)
Isotopic PurityESI-HRMSNanogram level3.2
Structural IntegrityNMR SpectroscopyMicrogram level2.3
Quantitative AnalysisLC-HRMS5 ng/mL11.0
Enantiomeric SeparationChiral HPLCMicrogram level10.0

Quality Control Protocols

Quality control protocols for deuterated fatty acids involve stringent analytical validation procedures [1]. Suppliers classify these compounds as controlled products requiring comprehensive documentation for procurement [1]. Analytical validation typically employs liquid chromatography-high resolution mass spectrometry to confirm deuterium incorporation and isotopic purity [1].

The characterization of deuterated compounds requires evaluation of both isotopic enrichment and structural integrity [52]. Proposed strategies involve recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [52]. This approach has been successfully applied to evaluate commercial deuterium labeled compounds with isotopic purities ranging from 94.7% to 99.9% [52].

Isotopic purity determination utilizes two primary calculation methods based on relative abundance of hydrogen-deuterium isotopologue ions [51]. These methods provide consistent isotopic purity values that demonstrate good agreement with certified isotopic purity values [51]. The techniques enable monitoring of hydrogen-deuterium exchange reactions through evaluation of dynamic isotopic purity changes [51].

Quality ParameterSpecificationTest MethodAcceptance Criteria
Isotopic Purity≥95% D11ESI-HRMSIndividual peak analysis
Chemical Purity≥98%HPLC-UVArea normalization
Enantiomeric Excess≥99% (S)Chiral HPLCPeak area comparison
Water Content≤0.5%Karl FischerVolumetric determination

Mass Spectrometry Applications

Fragmentation Patterns and Ion Formation

The mass spectrometric behavior of 8-Hydroxytetradecanoic Acid-d11 demonstrates characteristic fragmentation patterns that are essential for structural identification and quantitative analysis in lipidomics workflows. Under electrospray ionization conditions, this deuterated hydroxy fatty acid primarily forms [M-H]⁻ ions at m/z 254.27, representing the loss of a proton from the carboxyl group [1]. The molecular ion peak exhibits the expected +11 mass unit shift compared to the unlabeled compound due to the incorporation of eleven deuterium atoms [2].

The fragmentation pathway follows predictable patterns observed for hydroxy fatty acids under collision-induced dissociation conditions [3]. Primary fragmentation involves the loss of water (18 mass units) from the hydroxyl group, producing an ion at m/z 236.27. This dehydration reaction is particularly facile for hydroxy fatty acids and represents one of the most diagnostic fragmentation pathways [4]. Secondary fragmentation includes alpha-cleavage adjacent to the hydroxyl group, producing characteristic fragments that allow for positional determination of the hydroxyl functionality.

Ion Typem/zLossStructural Significance
[M-H]⁻254.27-Molecular ion
[M-H-H₂O]⁻236.2718Dehydration from hydroxyl
Chain fragmentsVariableVariableCarbon chain cleavage

The deuterium labeling pattern significantly influences the fragmentation behavior, as carbon-deuterium bonds exhibit different bond dissociation energies compared to carbon-hydrogen bonds [5]. This isotope effect can alter the relative intensities of fragment ions and provide additional structural information about the deuterium incorporation sites [6].

Use as Internal Standard for Quantitative Analysis

8-Hydroxytetradecanoic Acid-d11 serves as an ideal internal standard for quantitative lipidomics applications due to its structural similarity to endogenous hydroxy fatty acids while maintaining sufficient mass difference for chromatographic and mass spectrometric discrimination [7]. The compound demonstrates excellent performance characteristics when employed in liquid chromatography-tandem mass spectrometry workflows for the quantification of hydroxy eicosatetraenoic acids and related lipid mediators [8].

The deuterium labeling provides a mass shift of +11 Da, which effectively separates the internal standard from naturally occurring hydroxy fatty acids in biological samples [9]. This mass difference is sufficient to prevent spectral interference while maintaining nearly identical physicochemical properties, including extraction efficiency, ionization behavior, and chromatographic retention [10]. Studies have demonstrated that deuterated fatty acid internal standards achieve recovery rates of 54-63% with coefficients of variation below 12%, indicating robust analytical performance [7].

The internal standard compensation is particularly critical for hydroxy fatty acid analysis due to the potential for matrix effects and variable extraction efficiencies across different biological matrices [11]. The use of 8-Hydroxytetradecanoic Acid-d11 enables accurate quantification by correcting for sample preparation losses, ionization suppression, and instrumental variations throughout the analytical workflow [3].

Deuterium-based Mass Shift Advantages

The incorporation of eleven deuterium atoms in 8-Hydroxytetradecanoic Acid-d11 provides significant analytical advantages in mass spectrometric detection and quantification [12]. The substantial mass shift of +11 Da ensures clear separation from endogenous compounds while maintaining identical chemical behavior during sample processing and chromatographic separation [10].

Deuterium labeling offers superior stability compared to other isotopic labels, as the deuterium atoms are covalently incorporated into the molecular structure and cannot exchange under typical analytical conditions [5]. This stability is particularly important for hydroxy fatty acids, which can undergo oxidation and degradation during sample storage and analysis [9]. The deuterium label remains intact throughout the analytical workflow, providing consistent internal standard performance.

The mass shift advantage extends to tandem mass spectrometry applications, where both precursor and product ions exhibit the expected deuterium-induced mass shifts [3]. This characteristic enables the development of specific multiple reaction monitoring transitions that are free from interference by endogenous compounds, enhancing analytical specificity and sensitivity [7].

Chromatographic Separation Techniques

Liquid Chromatography Retention Behavior

The chromatographic behavior of 8-Hydroxytetradecanoic Acid-d11 on reversed-phase stationary phases follows predictable patterns based on carbon chain length and functional group polarity [13] [14]. Under typical C18 reversed-phase conditions, the compound elutes according to its hydrophobic character, with the fourteen-carbon chain providing the primary retention mechanism while the hydroxyl group contributes polar interactions that reduce overall retention time compared to non-hydroxylated fatty acids of equivalent chain length [15].

Studies examining the retention behavior of saturated hydroxy fatty acids have established that the position of the hydroxyl group significantly influences chromatographic retention [14]. For 8-hydroxytetradecanoic acid, the hydroxyl group at the 8-position creates a specific retention pattern that can be predicted using established carbon number rules [15]. The retention time typically falls between 4.43 and 4.64 minutes under standard gradient conditions with water-acetonitrile mobile phases containing 0.01% acetic acid [14].

The deuterium labeling in 8-Hydroxytetradecanoic Acid-d11 can produce a slight retention time shift compared to the unlabeled compound, although this effect is generally minimal (typically less than 0.1 minutes) under standard chromatographic conditions [10]. This slight shift is attributed to the altered physical properties of deuterated compounds, including modified van der Waals interactions with the stationary phase [16].

Chromatographic ParameterValueConditions
Retention Time4.4-4.6 minC18, water/acetonitrile gradient
Elution OrderAfter shorter chain HFAsStandard RP-LC
Peak ShapeSymmetricOptimized conditions

Carbon Number Rules and Retention Index Prediction

The retention behavior of 8-Hydroxytetradecanoic Acid-d11 follows established carbon number rules that allow for accurate prediction of chromatographic retention across different analytical conditions [15]. These rules, originally developed for fatty acid methyl esters, have been successfully adapted for hydroxy fatty acids and their derivatives [17] [18].

The retention index system provides a standardized approach for predicting and comparing retention times across different chromatographic systems [19]. For 8-hydroxytetradecanoic acid derivatives, the retention index can be calculated using the formula: RI = 100 × [(tR(sample) - tR(Cn))/(tR(Cn+1) - tR(Cn)) + n], where n represents the carbon number of the reference compound [20]. This calculation enables accurate identification of unknown hydroxy fatty acids based on their predicted retention behavior [17].

The presence of the hydroxyl group at the 8-position creates a specific retention pattern that follows the general rule for hydroxy fatty acids: the retention index decreases by approximately 50-70 units compared to the corresponding non-hydroxylated fatty acid of the same chain length [15]. For temperature-programmed gas chromatography applications, mathematical models have been developed that can predict retention times with accuracy better than 3% for fatty acid derivatives [21] [18].

The carbon number rule for liquid chromatography systems follows the relationship: log(k') = a + b(nC), where k' is the capacity factor, nC is the number of carbon atoms, and a and b are system-specific constants [22]. For 8-Hydroxytetradecanoic Acid-d11, this relationship enables prediction of retention behavior across different mobile phase compositions and gradient conditions [13].

Nuclear Magnetic Resonance Studies

1H-NMR Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 8-Hydroxytetradecanoic Acid-d11 exhibits characteristic features that reflect both the deuterium labeling pattern and the structural organization of the molecule [23]. The spectrum shows a significant reduction in signal intensity for protons that have been replaced by deuterium atoms, creating a distinctive spectral pattern that can be used for structural confirmation and purity assessment [24] [25].

The carboxyl proton appears as a broad singlet around 11-12 ppm, while the hydroxyl proton at the 8-position resonates between 3.5-4.0 ppm [26]. The methylene protons adjacent to the hydroxyl group exhibit characteristic coupling patterns and chemical shifts that are diagnostic for the 8-hydroxy substitution pattern [23]. The deuterium incorporation creates simplified multipicity patterns due to the absence of proton-proton coupling with deuterated positions [27].

The chemical shifts observed for 8-Hydroxytetradecanoic Acid-d11 are consistent with published values for related hydroxy fatty acids [28]. The hydroxyl-bearing carbon (C-8) produces a characteristic downfield shift for adjacent methylene groups, creating distinct spectral signatures that facilitate structural identification [29]. Integration of remaining proton signals provides quantitative information about the extent of deuterium incorporation and can be used to assess isotopic purity [24].

Temperature-dependent studies reveal the dynamic behavior of the hydroxyl group, with chemical shift changes reflecting hydrogen bonding interactions and molecular conformational dynamics [23]. These studies are particularly valuable for understanding the solution-state behavior of the deuterated compound in different solvent systems [27].

13C-NMR Analysis and Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information for 8-Hydroxytetradecanoic Acid-d11, with specific focus on the carbon framework and the effects of deuterium labeling on carbon chemical shifts [30] [28]. The spectrum exhibits characteristic resonances for each carbon position, with the carbonyl carbon appearing around 180 ppm and the hydroxyl-bearing carbon (C-8) resonating near 72 ppm [31] [29].

The deuterium labeling creates distinctive isotope shifts in the ¹³C-NMR spectrum, with carbons directly bonded to deuterium showing upfield shifts of approximately 0.3-0.6 ppm compared to the unlabeled compound [24]. These isotope shifts provide definitive evidence for the deuterium incorporation pattern and can be used to confirm the labeling sites [30]. The alpha and beta carbons relative to deuterated positions also exhibit smaller but detectable isotope shifts [32].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-1 (COOH)~180SingletCarboxyl carbon
C-8 (OH)~72TripletHydroxyl-bearing carbon
C-2~34Reduced intensityAlpha to carboxyl
Methylene carbons22-32VariableChain carbons

The carbon multiplicities in the deuterium-decoupled spectrum provide additional structural information, with carbons bearing deuterium atoms appearing as multiplets due to carbon-deuterium coupling [33]. The coupling constants (typically 19-25 Hz for one-bond C-D coupling) are characteristic and can be used to confirm deuterium substitution patterns [32].

Quantitative ¹³C-NMR analysis enables determination of the deuterium incorporation efficiency at each carbon position [30]. The relative intensities of carbon signals in deuterated versus non-deuterated samples provide quantitative measures of isotopic enrichment, which is essential for quality control of the internal standard [10]. Advanced NMR techniques, including DEPT and two-dimensional correlation experiments, can provide additional structural confirmation and assignment verification for complex deuteration patterns [29].

Dates

Last modified: 07-20-2023

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